Rolitetracycline nitrate
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Overview
Description
Rolitetracycline nitrate is a broad-spectrum tetracycline antibiotic. It is a semisynthetic derivative of tetracycline, specifically designed for parenteral administration in cases requiring high concentrations or when oral administration is impractical . The compound is known for its ability to inhibit protein synthesis in bacteria, making it effective against a wide range of bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rolitetracycline nitrate is synthesized from tetracycline through a Mannich reaction involving pyrrolidine and formaldehyde . The process involves adding preformed methylene-bis-pyrrolidine to tetracycline and formaldehyde in an inert organic solvent at about 20° to 25°C .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Rolitetracycline nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
Rolitetracycline nitrate has a wide range of scientific research applications:
Mechanism of Action
Rolitetracycline nitrate exerts its effects by passively diffusing through porin channels in the bacterial membrane and reversibly binding to the 30S ribosomal subunit . This binding prevents the attachment of transfer RNA (tRNA) to the messenger RNA (mRNA)-ribosome complex, thereby inhibiting protein synthesis . The molecular targets include the 30S ribosomal protein S9 and 16S ribosomal RNA .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to rolitetracycline nitrate include:
Tetracycline: The parent compound from which rolitetracycline is derived.
Lymecycline: Another semisynthetic tetracycline with improved water solubility.
Minocycline: A tetracycline derivative with enhanced activity against certain resistant bacterial strains.
Uniqueness
This compound is unique due to its improved bioavailability and stability compared to tetracycline . Its ability to be administered parenterally makes it suitable for cases where high concentrations are needed or oral administration is not feasible .
Properties
CAS No. |
7681-32-5 |
---|---|
Molecular Formula |
C27H34N4O11 |
Molecular Weight |
590.6 g/mol |
IUPAC Name |
(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-N-(pyrrolidin-1-ylmethyl)-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;nitric acid |
InChI |
InChI=1S/C27H33N3O8.HNO3/c1-26(37)13-7-6-8-16(31)17(13)21(32)18-14(26)11-15-20(29(2)3)22(33)19(24(35)27(15,38)23(18)34)25(36)28-12-30-9-4-5-10-30;2-1(3)4/h6-8,14-15,20,31-32,35,37-38H,4-5,9-12H2,1-3H3,(H,28,36);(H,2,3,4)/t14-,15-,20-,26+,27-;/m0./s1 |
InChI Key |
NHGAGSBJULBOFK-HDJCBORZSA-N |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC5)N(C)C)O.[N+](=O)(O)[O-] |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC5)N(C)C)O.[N+](=O)(O)[O-] |
Related CAS |
751-97-3 (Parent) |
Origin of Product |
United States |
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